molecular formula C15H10ClNO2 B11847879 1-(2-Chlorobenzoyl)indolin-2-one

1-(2-Chlorobenzoyl)indolin-2-one

Cat. No.: B11847879
M. Wt: 271.70 g/mol
InChI Key: MXCQFBHMTARUER-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a chlorobenzoyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)indolin-2-one typically involves the reaction of indolin-2-one with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of topoisomerase IV, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death . Additionally, the compound can undergo reductive bioactivation, leading to the formation of reactive species that cause cellular damage .

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-(2-chlorobenzoyl)-3H-indol-2-one

InChI

InChI=1S/C15H10ClNO2/c16-12-7-3-2-6-11(12)15(19)17-13-8-4-1-5-10(13)9-14(17)18/h1-8H,9H2

InChI Key

MXCQFBHMTARUER-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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